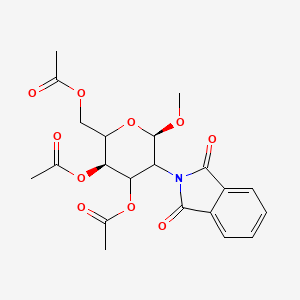
(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate is a chemical compound with a complex structure that includes an indene backbone and a propenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with propenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indene derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- Theophylline Related Compound D
Uniqueness
(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C21H23NO10 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
[(3R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15?,16?,17-,18?,21+/m0/s1 |
InChI Key |
XNOVFZQMJSRWNJ-XNNXUJPDSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















